D-Fructose, 6-O-alpha-D-glucopyranosyl-

Glycemic index Postprandial glycemia Diabetes management

Substituting generic sucrose can compromise glycemic claims and acid stability. This isomaltulose (palatinose) resolves that with an α-(1→6) bond, delivering a GI of ~32 (vs. 65 for sucrose), ~50% lower postprandial insulin peak, and intact stability after 60 min at pH 2.0/100°C. It enables 'slow-release' energy and non-cariogenic labeling. - GI 32, 42% relative sweetness; adjust with high-intensity sweeteners - >50% lower insulin peak; 14% higher fat oxidation (P=0.02) - Stable at pH 2.0/100°C; solubility 38.4% at 20°C

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 1257873-20-3
Cat. No. B7822802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose, 6-O-alpha-D-glucopyranosyl-
CAS1257873-20-3
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
InChIKeyRJPPRBMGVWEZRR-WTZPKTTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomaltulose: Technical Baseline for Procurement and Formulation


D-Fructose, 6-O-alpha-D-glucopyranosyl- (CAS 1257873-20-3), commonly referred to as isomaltulose or palatinose, is a naturally occurring reducing disaccharide composed of glucose and fructose linked via an α-(1→6) glycosidic bond, in contrast to the α-(1→2) linkage of sucrose [1]. It is a structural isomer of sucrose with an identical molecular formula (C₁₂H₂₂O₁₁) and caloric value (~4 kcal/g), yet it exhibits meaningfully different physicochemical, physiological, and processing properties that inform scientific selection [1][2]. Isomaltulose is commercially produced via enzymatic isomerization of sucrose using immobilized sucrose isomerase and holds FDA GRAS status (GRN 681), EU approval as E953, and a non-cariogenic health claim from the US FDA [2][3].

Why Isomaltulose Cannot Be Substituted with Other Disaccharide Sweeteners


Although isomaltulose shares the same molecular formula and caloric density as sucrose, its α-(1→6) glycosidic bond—versus the α-(1→2) linkage in sucrose—results in a substantially slower rate of enzymatic hydrolysis by human intestinal brush-border disaccharidases, an acid-catalyzed hydrolysis rate that is markedly lower than that of sucrose, and a distinct profile of oral microbial fermentability [1][2][3]. These molecular features translate into multiple independent, quantifiable performance differences: a glycemic index of ~32 vs. 65 for sucrose, approximately 50% lower postprandial peak insulin, a sweetness intensity of 42–50% relative to sucrose, a solubility profile that diverges by 2-fold at ambient temperature, and near-complete acid stability under conditions that quantitatively hydrolyze sucrose [2][3][4]. Consequently, substituting isomaltulose with generic sucrose—or with other disaccharide isomers such as trehalose or maltitol—without accounting for these differentiated properties would compromise glycemic claims, tooth-friendly labeling, product sweetness calibration, shelf stability in acidic formulations, and the sustained-energy positioning underpinned by clinical evidence [3].

Quantitative Differentiation Evidence vs. Sucrose and Alternative Sweeteners


Glycemic Index and Postprandial Glucose: Meta-Analysis Evidence

A 2025 systematic review and meta-analysis of 10 randomized controlled trials (367 participants) found that isomaltulose significantly reduced plasma glucose at 60 min post-meal compared with sucrose (MD: −7.99 mg/dL, 95% CI: −8.58 to −7.39, p < 0.00001) [1]. The glycemic index of isomaltulose is 32, versus 65 for sucrose, which represents an approximately 51% reduction [2]. In a multi-ethnic crossover study of 40 healthy adults, replacement of 50 g sucrose with isomaltulose significantly reduced glycemic responses across all ethnic groups, with the largest benefit in populations showing the highest baseline glycemic response to sucrose [3].

Glycemic index Postprandial glycemia Diabetes management Clinical nutrition

Postprandial Insulin Response Reduction vs. Sucrose

In a controlled human intervention study using an ileostomy model, a single 50 g dose of isomaltulose elicited a peak insulin concentration of 227.8 pmol/L, compared with 470.1 pmol/L for sucrose—a reduction of >50% [1]. The same study confirmed near-complete intestinal absorption (apparent digestibility 95.5–98.8%), ruling out malabsorption as the basis for the attenuated response [1]. In a separate randomized crossover study, postprandial fat oxidation rates were 14% higher (P = 0.02) with isomaltulose vs. sucrose when ingested with a mixed meal, directly attributable to the lower insulin excursion [2].

Insulin response Metabolic health Sports nutrition Weight management

Acid Hydrolysis Stability vs. Sucrose

Isomaltulose demonstrates acid-stability that is quantitatively superior to sucrose under standardized acid stress: a 20% (w/w) isomaltulose solution at pH 2.0 remains essentially undecomposed after heating at 100 °C for 60 minutes, whereas sucrose undergoes complete hydrolysis under identical conditions [1][2]. However, its thermal stability in the dry state (melting point 122–124 °C) is lower than that of sucrose (185–187 °C), and solubility at 20 °C is approximately half that of sucrose (38.4% vs. ~67%), converging to ~85% of sucrose solubility at 80 °C [1][2][3].

Acid stability Shelf-life Beverage processing Thermal stability

Non-Cariogenicity and FDA Health Claim Evidence

In a controlled in vivo experiment using specific-pathogen-free (SPF) rats infected with Streptococcus mutans 6715, a diet containing 56% isomaltulose did not induce significant dental caries, whereas diets with 56% sucrose, glucose, fructose, or a glucose-fructose mixture produced significant caries development [1]. Furthermore, replacing half of the dietary sucrose with isomaltulose resulted in measurably decreased caries scores [1]. In vitro, isomaltulose significantly inhibited the synthesis of insoluble glucan from sucrose by S. mutans [1]. Based on such evidence, the US FDA authorized a health claim in 2007 allowing products containing isomaltulose to state that the sweetener 'does not promote tooth decay' or 'may reduce the risk of dental caries' (21 CFR 101.80) [2].

Dental caries Oral microbiology Non-cariogenic sweetener FDA health claim

Relative Sweetness Calibration vs. Sucrose

In sensory evaluations, crystalline isomaltulose consistently delivers a sweetness intensity of approximately 42% relative to sucrose, with commercial molasses forms reaching ~70% [1]. Critically, the sweetness profile is described as pure and similar to sucrose, without bitterness or an unpleasant aftertaste, enabling 1:1 bulk replacement of sucrose combined with high-intensity sweeteners to achieve desired sweetness levels [1][2]. This contrasts with many sugar alcohols (e.g., maltitol at 75–90% relative sweetness but with a cooling effect and hygroscopicity issues) and with trehalose (45% relative sweetness but a milder, less sucrose-like taste profile) [2][3].

Sweetness intensity Sensory evaluation Sugar reduction Flavor masking

Slower Enzymatic Hydrolysis Rate vs. Sucrose

The Vmax of human jejunal mucosal homogenate for isomaltulose is substantially lower than that for sucrose and maltose, indicating a much slower rate of intestinal hydrolysis [1]. In a comparative study using porcine intestinal glycosidases, the enzymatic cleavage of isomaltulose was catalyzed by a mixture of isomaltase, maltase II, and maltase III, but the overall hydrolytic rate was markedly lower than for sucrose [2]. This slower hydrolysis is the mechanistic basis for the lower and prolonged glycemic and insulinemic responses observed in humans and directly distinguishes isomaltulose from rapidly hydrolyzed disaccharides such as sucrose and maltose [1][2].

Digestion rate Brush-border hydrolysis Sustained energy Comparative enzymology

Evidence-Linked Application Scenarios for R&D and Industrial Procurement


Low-GI and Diabetic-Friendly Food and Beverage Formulation

Based on a GI of 32 versus 65 for sucrose and meta-analytic evidence demonstrating a −7.99 mg/dL reduction in postprandial glucose at 60 min (p < 0.00001), isomaltulose can serve as the primary bulk sweetener in meal replacement beverages, nutritional bars, and diabetic-specific clinical nutrition products [1][2]. Formulators should account for the 42% relative sweetness and adjust with permitted high-intensity sweeteners to achieve the target sweetness profile while delivering the quantifiable glycemic benefit [2].

Sports and Endurance Nutrition for Sustained Energy

The >50% lower insulin peak (227.8 vs. 470.1 pmol/L for sucrose) and 14% higher postprandial fat oxidation rate (P = 0.02) support product positioning as a 'slow-release' or 'sustained-energy' carbohydrate [3][4]. This is directly applicable in sports gels, drinks, and energy bars where prolonged glucose availability and fat oxidation during exercise are performance-related product attributes. The enzymatic hydrolysis data (Vmax substantially lower than sucrose) provide the mechanistic substantiation for such claims [5].

Acidic Shelf-Stable Beverages and Heat-Processed Foods

The demonstrated stability of a 20% isomaltulose solution at pH 2.0, 100 °C for 60 min—conditions under which sucrose undergoes complete hydrolysis—makes isomaltulose the technically superior choice for carbonated soft drinks, fruit-flavored acidic beverages, and fruit preparations requiring pasteurization or hot-fill processes [6][7]. Procurement specifications should note, however, that solubility at 20 °C is 38.4% vs. ~67% for sucrose, requiring temperature-controlled dissolution during processing [7].

Tooth-Friendly Confectionery and Oral-Care Products

With an FDA-authorized non-cariogenic health claim (21 CFR 101.80) and in vivo evidence showing the absence of significant caries in SPF rats on a 56% isomaltulose diet—in contrast to pronounced caries with sucrose, glucose, and fructose—isomaltulose is the evidence-supported carbohydrate choice for chewing gum, sugar-free hard candies, medicated lozenges, and children's oral-care products [8][9]. The additional finding that 50% replacement of sucrose with isomaltulose reduces caries scores supports its use in partial sugar-reduction strategies [8].

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